molecular formula C8H17N3 B13562812 1-(Piperidin-4-YL)azetidin-3-amine

1-(Piperidin-4-YL)azetidin-3-amine

Cat. No.: B13562812
M. Wt: 155.24 g/mol
InChI Key: JMYTZZRHZNDWME-UHFFFAOYSA-N
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Description

1-(Piperidin-4-YL)azetidin-3-amine is a compound that features a piperidine ring and an azetidine ring These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds The piperidine ring is a six-membered ring containing one nitrogen atom, while the azetidine ring is a four-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-4-YL)azetidin-3-amine typically involves the formation of the piperidine and azetidine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the piperidine ring can be synthesized through the hydrogenation of pyridine derivatives, while the azetidine ring can be formed via cyclization reactions involving suitable amine precursors .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product. The use of continuous flow reactors and other advanced technologies can further enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-YL)azetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new functionalized compounds .

Scientific Research Applications

1-(Piperidin-4-YL)azetidin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-YL)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride: This compound shares a similar structure but includes a methanol group.

    (1-CBZ-PIPERIDIN-4-YL-AZETIDIN-3-YL)-AMINE-2HCl: Another structurally related compound with different functional groups.

Uniqueness

1-(Piperidin-4-YL)azetidin-3-amine is unique due to its specific combination of the piperidine and azetidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

1-piperidin-4-ylazetidin-3-amine

InChI

InChI=1S/C8H17N3/c9-7-5-11(6-7)8-1-3-10-4-2-8/h7-8,10H,1-6,9H2

InChI Key

JMYTZZRHZNDWME-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CC(C2)N

Origin of Product

United States

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